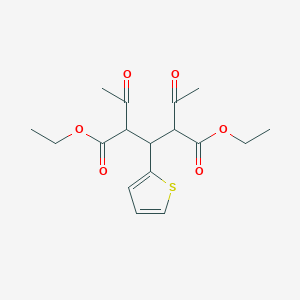
Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is a complex organic compound with a unique structure that includes a thiophene ring Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate typically involves the condensation of thiophene derivatives with diethyl malonate and acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl groups may form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorophenyl group instead of a thiophene ring.
Diethyl 2,4-diacetyl-3-phenylpentanedioate: Contains a phenyl group instead of a thiophene ring.
Uniqueness: Diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
154227-54-0 |
|---|---|
Molecular Formula |
C17H22O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
diethyl 2,4-diacetyl-3-thiophen-2-ylpentanedioate |
InChI |
InChI=1S/C17H22O6S/c1-5-22-16(20)13(10(3)18)15(12-8-7-9-24-12)14(11(4)19)17(21)23-6-2/h7-9,13-15H,5-6H2,1-4H3 |
InChI Key |
FLSRNXACJZHBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CS1)C(C(=O)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















